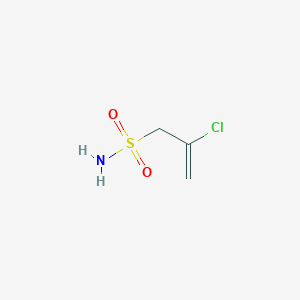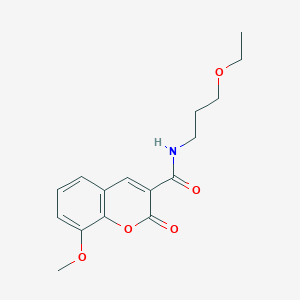
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known as MPAM, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAM is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity.
Wirkmechanismus
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone selectively binds to and modulates the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to enhance cognitive function and memory in animal models through its modulation of mGluR5 activity. The compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects in drug addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
Future research on (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone could focus on the development of more potent and selective compounds that target mGluR5. Additionally, studies could investigate the therapeutic potential of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in other neurological disorders such as autism spectrum disorder and traumatic brain injury. Finally, research could explore the use of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 1-aminocyclohexane to produce the amide intermediate. The amide intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied for its potential applications in research. The compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has also been investigated for its potential therapeutic effects in drug addiction and depression.
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-17-7-5-14(6-8-17)15-4-2-3-10-19(12-15)18(20)16-9-11-22-13-16/h5-8,15-16H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYNGBRIYFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)
![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)
![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)




![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820350.png)

